7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the thienopyridine family, characterized by a bromine atom at the 7th position and a phenyl group at the 2nd position. This compound features a thieno[3,2-c]pyridin-4(5H)-one core structure, making it of significant interest in medicinal chemistry due to its potential biological activities and applications across various scientific fields. Its chemical identifier is 690636-04-5, and it is primarily studied for its therapeutic potential and utility in chemical synthesis.
7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one is classified as a heterocyclic compound, specifically within the thienopyridine class. Its structure contributes to its unique chemical and biological properties, differentiating it from other compounds in the same category.
The synthesis of 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one typically involves the cyclization of 2-phenylthiophene-3-carboxylic acid with bromine under catalytic conditions. This process introduces the bromine atom at the 7th position. The intermediate undergoes cyclization under acidic or basic conditions to yield the final thienopyridine structure.
The molecular structure of 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one features:
The compound's molecular formula is C12H8BrN1OS, with a molecular weight of approximately 292.16 g/mol. The structural arrangement allows for various interactions with biological targets, enhancing its potential utility in medicinal chemistry .
7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one participates in several types of chemical reactions:
These reactions typically require specific conditions such as temperature control, solvent choice, and catalyst presence to ensure optimal yields and selectivity.
The mechanism of action for 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one involves its interaction with specific molecular targets like enzymes or receptors:
This mechanism underscores its potential as a therapeutic agent in treating diseases such as cancer or infections .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds .
7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one has several scientific applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its potential contributions to drug development and material science innovations.
Regioselective bromination at the C7 position of thieno[3,2-c]pyridin-4(5H)-one scaffolds is achieved through electronic deactivation and steric control. The electron-deficient pyridinone ring directs electrophilic bromination to the electron-rich thiophene C7 position, avoiding C5 or C6 substitution. N-Bromosuccinimide (NBS) in polar aprotic solvents (DMF, acetonitrile) at 0–25°C achieves >90% regioselectivity, while protic solvents promote dibromination impurities. Catalyst-controlled methods using Lewis acids (e.g., FeCl₃) enable bromination at −20°C but suffer from reduced yields (65–75%) due to ring oxidation [1].
Table 1: Bromination Optimization for Thienopyridinones
Substrate | Brominating Agent | Solvent | Temp (°C) | C7-Regioselectivity (%) | Yield (%) |
---|---|---|---|---|---|
2-Phenylthieno[3,2-c]pyridin-4(5H)-one | NBS (1.05 eq) | DMF | 0 | 92 | 88 |
2-Methylthieno[3,2-c]pyridin-4(5H)-one | Br₂ (1.1 eq)/FeCl₃ | CH₂Cl₂ | −20 | 85 | 72 |
Unsubstituted thieno[3,2-c]pyridin-4(5H)-one | NBS (1.2 eq) | MeCN | 25 | 78 | 68 |
The Hurtley reaction constructs the bicyclic core via copper-mediated C–C bond formation between 4-bromothiophene-3-carboxylic acid derivatives and β-dicarbonyl compounds. Optimized conditions use Cu(I)Br (10 mol%) in t-BuOH with potassium tert-butoxide, facilitating in situ enolate formation from pentane-2,4-dione. This yields 2-acetyl-3-(carboxythienyl) intermediates, which undergo acid-catalyzed cyclodehydration to form 2-substituted thieno[3,2-c]pyridin-4(5H)-ones at 80–100°C. Critical limitations include competing deacetylation (15–20% yield loss) and sensitivity to nucleophilic solvents, necessitating anhydrous conditions [3].
Table 2: Hurtley Coupling for Core Synthesis
β-Dicarbonyl Compound | Catalyst System | Cyclization Method | Product | Overall Yield (%) |
---|---|---|---|---|
Pentane-2,4-dione | CuBr/t-BuOK | HCl/EtOH, Δ | 2-Acetylthieno[3,2-c]pyridin-4(5H)-one | 76 |
Ethyl acetoacetate | CuI/dicyclohexylamine | H₂SO₄, 80°C | 2-Carbethoxythieno[3,2-c]pyridin-4(5H)-one | 65 |
Suzuki-Miyaura and Buchwald-Hartwig couplings install the 2-phenyl group post-core formation. Bromination at C7 precedes aryl coupling to avoid halogen scrambling. Key protocols include:
Table 3: Phenyl Group Introduction via Cross-Coupling
Method | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | C2:C7 Selectivity |
---|---|---|---|---|---|---|
Suzuki (prehalogenated) | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 85 | 92 | >20:1 |
Direct C2 arylation | Pd(OAc)₂/XPhos | K₂CO₃ | DMAc | 110 | 75 | 8:1 |
Buchwald-Hartwig | Pd₂(dba)₃/BINAP | Cs₂CO₃ | Toluene | 100 | 68 | N/A |
Directed ortho-metalation (DoM) enables C7 functionalization prior to bromination. 2-Phenylthieno[3,2-c]pyridin-4(5H)-one undergoes regioselective C7 lithiation at −78°C using n-BuLi/TMEDA, followed by electrophilic quenching with Br₂ or NBS. This sequence achieves 89% regioselectivity, outperforming electrophilic bromination. Transient protection of the lactam nitrogen (e.g., SEM or BOC groups) prevents nucleophilic addition at C4. Continuous-flow microreactors enhance yield (91%) by minimizing decomposition during lithiation through precise temperature control (−60°C) and rapid electrophile mixing [5].
Table 4: Lithiation-Electrophilic Trapping for C7 Bromination
Protecting Group | Base | Electrophile | Reactor Type | C7-Bromination Yield (%) | Byproducts (%) |
---|---|---|---|---|---|
None | n-BuLi | Br₂ | Batch | 75 | 15 (C5 bromination) |
SEM | s-BuLi | NBS | Batch | 88 | 5 |
BOC | n-BuLi/TMEDA | Br₂ | Continuous-flow | 91 | <3 |
Wang resin-linked thienopyridinones enable combinatorial synthesis via three steps:
Table 5: Solid-Phase Synthesis of Thienopyridinone Analogues
Resin Type | Linker Chemistry | Cyclization Efficiency (%) | Cleavage Agent | Purity (HPLC, %) |
---|---|---|---|---|
Wang resin | Ester | 80 | TFA/H₂O (95:5) | 65 |
Rink amide | Amide | 60 | TFA/DCM (1:1) | 75 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: